molecular formula C8H9ClN2O3S B12001800 4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide CAS No. 52102-43-9

4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide

Cat. No.: B12001800
CAS No.: 52102-43-9
M. Wt: 248.69 g/mol
InChI Key: UILWTRPTZSLBBP-UHFFFAOYSA-N
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Description

4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(methylcarbamoyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylcarbamoyl group provides unique reactivity and potential biological activity compared to other similar compounds .

Properties

52102-43-9

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-methylurea

InChI

InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-15(13,14)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

UILWTRPTZSLBBP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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